molecular formula C14H10N2O4 B1336846 2,4-Dinitrostilbene CAS No. 2486-13-7

2,4-Dinitrostilbene

Cat. No. B1336846
CAS RN: 2486-13-7
M. Wt: 270.24 g/mol
InChI Key: YHUVJTKXOKHAQP-VOTSOKGWSA-N
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Description

2,4-Dinitrostilbene is an organic compound with the linear formula C14H10N2O4 . It belongs to the family of stilbenes, which are organic compounds that have a 1,2-diphenylethylene nucleus .


Synthesis Analysis

The synthesis of 2,4-Dinitrostilbene can be achieved through the oxidative dehydrogenation of nitro derivatives of bibenzyl . This process involves the use of a mixture of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and metal salts as a catalyst under an atmospheric pressure of oxygen .


Molecular Structure Analysis

The molecular structure of 2,4-Dinitrostilbene consists of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight of this compound is 270.247 .

Scientific Research Applications

Photophysics and Photochemistry

  • 2,4-Dinitrostilbene has been studied for its photophysical and photochemical properties, particularly its fluorescence and photoisomerization behavior under different temperatures and solvents. The compound exhibits interesting properties such as low quantum yield of fluorescence and substantial quantum yield of trans→cis photoisomerization, with its triplet state absorbing in a broad spectral range (Görner, 1998).

Chemical Synthesis and Transformation

  • In chemical synthesis, a novel regioselective method has been developed using 2,4-dinitrostilbene, enabling the selective transformation of the ortho-NO2 group into an ortho-NH2 group. This process is significant for preparing (E)-2-amino-4-nitrostilbenes (Janowska et al., 2012).

Electron Impact and Mass Spectrometry

  • The mass spectral fragmentation patterns of 2,4-dinitrostilbene derivatives have been investigated, revealing how the ortho effects of the nitro substituents influence fragmentation. This research is crucial for understanding the behavior of such compounds under electron impact conditions (Zugazagoitia et al., 1982).

Charge Localization in Radical Anions

  • Studies on the optical spectra of 2,4-dinitrostilbene radical anions show how solvent control can influence charge localization in these compounds. Such research is key in understanding the photophysical behavior of dinitroaromatic compounds (Nelsen et al., 2007).

Environmental and Hazardous Material Analysis

  • 2,4-Dinitrostilbene derivatives have applications in the analysis of dyes and dye production intermediates, such as their reduction with titanium(III) chloride or chromium(II) sulfate for analytical purposes (Barek et al., 1979).

Improvement in Chemical Synthesis Procedures

  • Innovations in the synthesis of dinitrostilbene derivatives, like the improved method for synthesizing dinitrostilbene 2,2' disulfonic acid, have been developed. These methods enhance yield, reduce waste, and save time, showcasing the compound's significance in chemical manufacturing processes (Xiao, 2000).

Photogeneration of Triplets in Shock-Compressed States

  • Efficient photogeneration of triplet state populations in shock-loaded 2,4-dinitrostilbene solid samples has been observed, highlighting its potential role as an intermediate in the shock chemistry of nitrostilbenes. This capability is crucial for investigating the molecular dynamics under high-pressure conditions (Justus et al., 1989).

Electrochemical Reduction Studies

  • The electrochemical reduction behavior of dinitroaromatics, including 2,4-dinitrostilbene, has been extensively studied. Understanding the redox behavior of these compounds is important for various applications in electrochemistry and materials science (Macías-Ruvalcaba et al., 2007).

Biodegradation and Environmental Impact

  • The biodegradation of 2,4-dinitrotoluene, closely related to 2,4-dinitrostilbene, has been studied for its potential environmental impact. Understanding how these compounds break down in nature is crucial for assessing and managing their ecological footprint (Kundu et al., 2015).

properties

IUPAC Name

2,4-dinitro-1-[(E)-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-15(18)13-9-8-12(14(10-13)16(19)20)7-6-11-4-2-1-3-5-11/h1-10H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUVJTKXOKHAQP-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901033825
Record name 2,4-Dinitrostilbene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dinitrostilbene

CAS RN

2486-13-7
Record name 2,4-Dinitrostilbene
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Record name 2,4-Dinitrostilbene
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Record name 2,4-Dinitrostilbene
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Record name 2,4-dinitrostilbene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
BL Justus, CD Merritt, AJ Campillo - Chemical physics letters, 1989 - Elsevier
Efficient pressure-mediated photogeneration of significant triplet state populations was observed in shock-loaded 2,4-dinitrostilbene (DNS) solid samples. This capability allows …
H Mrozek, H Nikol, A Vogler, F Vögtle - Journal of Photochemistry and …, 1994 - Elsevier
The chromoionophore trans-2,4-dinitrostilbene-4′-monoaza-18-crown-6 (DMC) in CH 3 OH is characterized by a long-wavelength absorption (λ max = 476 nm) which is attributed to a …
JS Splitter, M Calvin - The Journal of Organic Chemistry, 1955 - ACS Publications
In order to determine the effect of increasing polarity in substituted stilbenes upon the kinetic constants (activation energy and entropy factor) of the cis-trans isomerization (1), some 2-…
Number of citations: 114 0-pubs-acs-org.brum.beds.ac.uk
CF Bernasconi, CJ Murray, JP Fox… - Journal of the American …, 1983 - ACS Publications
Results General Features. When either 1-N02 or 1-(N02) 2 is mixed with a n-butylamine, piperidine, or morpholine solution one ob-serves two kinetic processes that can be attributed to …
Number of citations: 30 0-pubs-acs-org.brum.beds.ac.uk
JY Lee - Polymer Bulletin, 1995 - Springer
3′,5′-Dimethoxy-4′-(2-vinyloxyethoxy)-4-nitrostilbene 2 and 3′,5′-dimethoxy-4′-(2-vinyloxyethoxy)-2,4-dinitrostilbene 5 were prepared by the reactions of 2-iodoethyl vinyl ether …
H Görner - Berichte der Bunsengesellschaft für physikalische …, 1998 - Wiley Online Library
The photophysical and photochemical properties of trans‐R‐2′,4′‐dinitrostilbene (II) and a series of trans‐R‐2′,4′‐dinitrostilbenes (II‐R, R: 2‐NO 2 , 3‐NO 2 , 4‐Br, 4‐F, 4‐Me, 4‐…
CF Bernasconi, CJ Murray - Journal of the American Chemical …, 1984 - ACS Publications
Rates of cleavage of the anionic piperidine and morpholine adducts (T “) of a-cyano-4-nitrostilbene (1-N02) and a-cyano-2, 4-dinitrostilbene (1-(N02) 2) into PhCH=+ NR2 and 2-X-4-…
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
JN Ashley - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
THIELE and ESCALES (Ber., 1901, 34, 2842) have shown that 2: 4-dinitrostilbene is reduced to 2-nitro-4-aminostilbene by ammonium sulphide in boiling alcoholic solution and to the …
Number of citations: 0 0-pubs-rsc-org.brum.beds.ac.uk
G Bishop, OL Brady - Journal of the Chemical Society, Transactions, 1922 - pubs.rsc.org
The conversion of the stilbene into the benzil depends, in the first instance, on the formation of the dibromo-compound. A number of poly-nitrostilbenes were investigated, and it was …
Number of citations: 6 0-pubs-rsc-org.brum.beds.ac.uk
H Görner, M Megyesi, Z Miskolczy, L Biczók - Journal of Photochemistry and …, 2010 - Elsevier
The properties of triplet-excited trans-4-hydroxy-4′-nitrostilbene were studied by photochemical means. This species produces singlet molecular oxygen with a quantum yield of Φ Δ =…

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